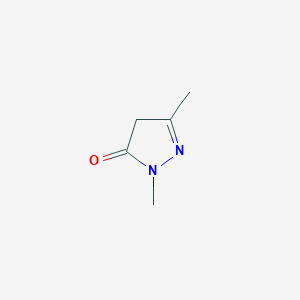

1,3-Dimethyl-5-pyrazolone

Description

The exact mass of the compound 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 304. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dimethyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-3-5(8)7(2)6-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDELSWXIAJLWOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074641 | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2749-59-9 | |

| Record name | 1,3-Dimethyl-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2749-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002749599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethyl-5-pyrazolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydro-2,5-dimethyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dimethyl-5-pyrazolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethyl-5-pyrazolone, a versatile heterocyclic compound, serves as a crucial building block in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and key applications, and insights into its role as a precursor in the development of bioactive molecules. The document is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Chemical and Physical Properties

This compound, also known as 2,4-dihydro-2,5-dimethyl-3H-pyrazol-3-one, is a white to light-colored crystalline powder.[1] It is readily soluble in water and various organic solvents.[2] The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 2749-59-9 | [2] |

| Molecular Formula | C₅H₈N₂O | [2] |

| Molecular Weight | 112.13 g/mol | [1] |

| Appearance | White to light red to green crystalline powder | [1] |

| Melting Point | 116 - 121 °C | [1] |

| Boiling Point | 151.7 °C at 760 mmHg | [2] |

| Solubility | Soluble in Chloroform (Slightly), DMSO (Slightly), Ethyl Acetate (Slightly, Sonicated) | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the condensation reaction between methylhydrazine and ethyl acetoacetate.[3] A detailed, solvent-free experimental protocol is provided below.

Experimental Protocol: Solvent-Free Synthesis

Materials:

-

Ethyl acetoacetate (28.1 mL, 28.63 g, 0.22 mol)

-

Methylhydrazine (10.5 mL, 9.21 g, 0.20 mol)

-

Diethyl ether

-

100 mL one-necked flask

-

Magnetic stirrer

-

Ice-water bath

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

Place ethyl acetoacetate in a 100 mL one-necked flask equipped with a magnetic stirrer.

-

Immerse the flask in an ice-water bath to cool the contents to 0 °C.

-

Slowly add methylhydrazine dropwise (approximately 1 mL/min) to the stirred ethyl acetoacetate.

-

After the complete addition of methylhydrazine, securely close the flask.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 1 hour with continuous stirring.

-

Increase the temperature to 90 °C and continue the reaction for an additional 30 minutes.

-

After the reaction is complete, remove the excess water, ethanol, and unreacted ethyl acetoacetate under reduced pressure using a rotary evaporator.

-

Wash the resulting solid product with diethyl ether to remove any remaining impurities.

-

Dry the final product to obtain pale brown solids of this compound.[3]

Expected Yield: Approximately 100% (22.4 g).[3]

Diagram of Synthesis Workflow:

Caption: Workflow for the solvent-free synthesis of this compound.

Applications and Experimental Protocols

Intermediate in Azo Dye Synthesis

This compound is a key precursor in the manufacturing of azo dyes, which are widely used in the textile and printing industries.[4] The synthesis involves a diazotization reaction followed by a coupling reaction.

This protocol describes a general procedure for the synthesis of an azo dye using this compound as the coupling component.

Materials:

-

An aromatic amine (e.g., aniline)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Ice bath

-

Beakers

-

Stirring rods

-

Filtration apparatus

Procedure:

Part A: Diazotization of the Aromatic Amine

-

Dissolve the aromatic amine in a solution of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir continuously.

-

The completion of the diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

Part B: Coupling Reaction

-

Dissolve this compound in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the alkaline solution of this compound with vigorous stirring.

-

A colored precipitate of the azo dye will form.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

-

Filter the precipitated dye, wash it with cold water, and then with a small amount of cold ethanol.

-

Dry the dye in a desiccator.

Diagram of Azo Dye Synthesis:

Caption: General workflow for the synthesis of azo dyes.

Precursor in Pharmaceutical Synthesis: Celecoxib Analogues

Pyrazolone derivatives are foundational in the synthesis of various pharmaceuticals, notably non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.[5] The following protocol outlines the synthesis of a celecoxib analogue from a pyrazolone derivative.

This protocol describes the synthesis of 4-[3-(4-Dimethylamino-phenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]-benzenesulfonamides.

Materials:

-

Chalcone intermediate (derived from an appropriate aldehyde and ketone)

-

4-Hydrazinobenzenesulfonamide hydrochloride

-

Absolute ethanol

-

Reflux apparatus

-

Filtration apparatus

Procedure:

-

Dissolve the intermediate chalcone in absolute ethanol in a round-bottom flask.

-

Add 4-hydrazinobenzenesulfonamide hydrochloride to the solution.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution.

-

Filter the solid product and wash it with cold ethanol.

-

Recrystallize the crude product from a suitable solvent to obtain the pure 2-pyrazoline derivative.[5]

Chelating Agent in Analytical Chemistry

Pyrazolone derivatives can act as chelating agents, forming colored complexes with metal ions, which allows for their spectrophotometric determination.[6][7]

This protocol provides a general method for the determination of a metal ion (e.g., Palladium(II)) using a pyrazolone-based azo dye as a chelating agent.

Materials:

-

Standard solution of the metal ion (e.g., Pd(II))

-

Pyrazolone azo resorcinol (APAR) reagent solution in ethanol

-

Buffer solution to maintain optimal pH (e.g., pH 5.0)

-

Distilled water

-

Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of the metal ion with known concentrations.

-

In a set of volumetric flasks, add a specific volume of each standard solution.

-

Add an excess of the APAR reagent solution to each flask.

-

Add the buffer solution to adjust the pH to the optimal value for complex formation (e.g., pH 5 for Pd(II)).[6]

-

Dilute the solutions to the mark with distilled water and mix well.

-

Allow the solutions to stand for a specified time to ensure complete complex formation.

-

Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank (containing all components except the metal ion).

-

Construct a calibration curve by plotting absorbance versus the concentration of the metal ion.

-

To determine the concentration of the metal ion in an unknown sample, treat the sample solution in the same manner and measure its absorbance. The concentration can be determined from the calibration curve.

Biological Activity and Signaling Pathways

Pyrazolone derivatives are known for their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[8] The anti-inflammatory action of many pyrazolone-based drugs is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key enzymes in the prostaglandin synthesis pathway.[9] More recent research has also implicated the modulation of other pathways, such as the NF-κB/TNF-α/ROS pathway, in the neuroprotective effects of some pyrazolone derivatives.[10]

Signaling Pathway: Prostaglandin Synthesis and COX Inhibition

Caption: Inhibition of the prostaglandin synthesis pathway by pyrazolone derivatives.

References

- 1. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. nbinno.com [nbinno.com]

- 5. tandfonline.com [tandfonline.com]

- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 7. orientjchem.org [orientjchem.org]

- 8. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 1,3-Dimethyl-5-pyrazolone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethyl-5-pyrazolone is a heterocyclic organic compound that serves as a crucial building block in synthetic organic chemistry. Its versatile reactivity makes it a valuable intermediate in the production of a wide range of molecules, including pharmaceuticals, dyes, and analytical reagents. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for professionals in research and drug development.

Chemical Structure and Isomerism

This compound is a five-membered lactam ring containing two adjacent nitrogen atoms and two methyl substituents. The systematic IUPAC name for this compound is 1,3-dimethyl-1H-pyrazol-5(4H)-one.

Chemical Structure:

Tautomeric Forms of 1,3-Dimethyl-5-pyrazolone in Different Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tautomeric equilibrium of 1,3-Dimethyl-5-pyrazolone in various solvent environments. An understanding of tautomerism is critical in drug development and chemical research, as the predominant tautomeric form can significantly influence a molecule's physicochemical properties, reactivity, and biological activity. This compound, a key heterocyclic scaffold, exhibits a solvent-dependent equilibrium between three primary tautomers: the CH, OH, and NH forms. This document summarizes the quantitative distribution of these tautomers in different solvents, details the experimental methodologies used for their characterization, and provides visual representations of the underlying chemical principles and workflows.

Tautomeric Equilibrium of this compound

This compound can exist in three tautomeric forms: the methylene (CH), hydroxyl (OH), and amino (NH) forms. The equilibrium between these forms is highly sensitive to the solvent environment, primarily due to differences in polarity and hydrogen-bonding capabilities of the solvent.

Figure 1: Tautomeric forms of this compound.

Quantitative Analysis of Tautomer Distribution

The relative abundance of the CH, OH, and NH tautomers of this compound has been quantified in different deuterated solvents using Nuclear Magnetic Resonance (NMR) spectroscopy. The distribution is markedly influenced by the solvent's polarity and its ability to form hydrogen bonds.

In non-polar aprotic solvents such as chloroform-d (CDCl₃), the CH-form is the sole observable species.[1] Conversely, in polar aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆), a mixture of all three tautomers is present, with the OH-form being predominant.[1] This prevalence of the OH-form in DMSO-d₆ is attributed to the stabilization of the hydroxyl group through hydrogen bonding with the sulfoxide oxygen of the solvent.[1] A minor presence of the NH-form is also observed in this solvent.[1]

The following table summarizes the quantitative data on the tautomeric distribution in these two representative solvents.

| Solvent | Tautomer | Proportional Amount (%) |

| Chloroform-d (CDCl₃) | CH-Form | ~100 |

| OH-Form | Not Observed | |

| NH-Form | Not Observed | |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | CH-Form | 20 ± 5 |

| OH-Form | 70 ± 5 | |

| NH-Form | 2 ± 5 |

Table 1: Proportional amounts of this compound tautomers in different solvents as determined by ¹H NMR.[1]

Experimental Protocols

The determination of the tautomeric equilibrium of this compound is primarily achieved through ¹H and ¹³C NMR spectroscopy. The following outlines a typical experimental protocol for the quantitative analysis of the tautomeric forms.

1. Sample Preparation:

-

A precisely weighed sample of this compound is dissolved in the deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆) to a known concentration. Typical concentrations for ¹H NMR are in the range of 5-25 mg/mL.

-

The solution is transferred to a standard 5 mm NMR tube.

2. NMR Data Acquisition:

-

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Standard pulse programs are used for both ¹H (e.g., 'zg30') and ¹³C (e.g., 'zgpg30') acquisitions.

-

For quantitative ¹H NMR, it is crucial to ensure a sufficient relaxation delay (D1) between scans to allow for complete relaxation of all relevant protons. A D1 of at least 5 times the longest T₁ of the protons of interest is recommended.

-

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

-

The acquired Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformed.

-

The resulting spectrum is phase-corrected and baseline-corrected.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

The relative proportions of the tautomers are determined by integration of characteristic, well-resolved signals in the ¹H NMR spectrum. For this compound in DMSO-d₆, the proportional amounts can be estimated by comparing the integral of the CH₂ signal of the CH-form with the superimposed CH₃ signals of the OH- and CH-forms.[1]

Figure 2: Experimental workflow for NMR analysis of tautomerism.

Conclusion

The tautomeric equilibrium of this compound is a clear illustration of the profound influence of the solvent environment on molecular structure. In non-polar solvents, the CH-form is exclusively present, while in polar aprotic solvents, the equilibrium shifts significantly to favor the OH-form, with the presence of all three tautomers. This solvent-dependent behavior, quantifiable by NMR spectroscopy, is a critical consideration for researchers in medicinal chemistry and material science, as the properties and reactivity of this compound and its derivatives will be dictated by the predominant tautomeric form in a given medium. Further studies in a wider array of solvents, including polar protic media, would provide a more complete understanding of this dynamic equilibrium.

References

synthesis mechanism of 1,3-Dimethyl-5-pyrazolone from methylhydrazine

An In-depth Technical Guide to the Synthesis of 1,3-Dimethyl-5-pyrazolone from Methylhydrazine

Introduction

This compound is a significant chemical intermediate in the synthesis of various pharmaceuticals and dyes.[1][2] Its derivatives are known to possess a range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antiviral properties.[1] The most common and efficient method for its synthesis involves the condensation reaction between methylhydrazine and a β-ketoester, typically ethyl acetoacetate.[1] This reaction, a variation of the Knorr pyrazole synthesis, is robust, generally high-yielding, and utilizes readily available starting materials.[3]

This guide provides a detailed overview of the synthesis mechanism, experimental protocols, and quantitative data for the preparation of this compound from methylhydrazine and ethyl acetoacetate.

Core Synthesis Mechanism

The formation of this compound from methylhydrazine and ethyl acetoacetate proceeds through a well-established two-step mechanism: initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization with the elimination of ethanol to yield the final pyrazolone ring.[1][4]

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of methylhydrazine on the more electrophilic ketone carbonyl group of ethyl acetoacetate. This is followed by the elimination of a water molecule to form a stable hydrazone intermediate.

-

Intramolecular Cyclization: The second step involves an intramolecular attack by the other nitrogen atom of the hydrazone onto the ester carbonyl group. This cyclization step results in the formation of the five-membered pyrazolone ring, accompanied by the elimination of an ethanol molecule.[1]

The overall reaction is a condensation-cyclization cascade that is typically driven to completion by heating.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

Several protocols for the synthesis of this compound have been reported, including solvent-free methods and those utilizing alcohol-based solvents.

Protocol 1: Solvent-Free Synthesis

This method offers a scalable and quantitative yield without the need for solvents, reducing environmental impact and simplifying product work-up.[1]

3.1.1 Materials and Reagents

-

Ethyl acetoacetate

-

Methylhydrazine

-

Diethyl ether (for washing)

-

Round-bottom flask (100 mL)

-

Magnetic stirrer

-

Ice-water bath

-

Heating mantle or oil bath

3.1.2 Experimental Procedure

-

Place ethyl acetoacetate (28.1 mL, 0.22 mol) into a 100 mL round-bottom flask equipped with a magnetic stirrer.[1]

-

Immerse the flask in an ice-water bath to cool the contents to 0 °C.[1]

-

Slowly add methylhydrazine (10.5 mL, 0.20 mol) dropwise to the stirred ethyl acetoacetate at a rate of approximately 1 mL/min.[1]

-

After the addition is complete, tightly cap the flask and heat the reaction mixture to 80 °C for 1 hour.[1]

-

Increase the temperature to 90 °C and continue heating for an additional 30 minutes.[1]

-

After cooling, remove the excess water, ethanol, and unreacted ethyl acetoacetate by vacuum stripping.[1]

-

Wash the resulting solid product with diethyl ether to yield pale brown solids of this compound.[1]

Protocol 2: Synthesis in Ethanol

This is a classic approach using a solvent, which can help in controlling the reaction temperature and facilitating stirring.[1]

3.2.1 Materials and Reagents

-

Ethyl acetoacetate

-

Methylhydrazine

-

Ethanol (or Methanol)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

3.2.2 Experimental Procedure

-

In a round-bottom flask, dissolve ethyl acetoacetate in a suitable amount of ethanol.

-

Slowly add a stoichiometric equivalent of methylhydrazine to the solution while stirring.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 1 to 16 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[1]

-

Upon completion, cool the mixture to room temperature and then in an ice bath to crystallize the product.

-

Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.[5][6]

Data Presentation

The following table summarizes the quantitative data from various reported synthesis protocols.

| Parameter | Protocol 1: Solvent-Free[1] | Protocol 2: Solvent-Based (General)[1] |

| Ethyl Acetoacetate | 0.22 mol | Varies |

| Methylhydrazine | 0.20 mol | Varies (typically 1:1 to 1:1.2 molar ratio with ester)[5] |

| Solvent | None | Ethanol or Methanol |

| Initial Temperature | 0 °C (during addition) | Room Temperature or 0 °C |

| Reaction Temperature | 80 °C, then 90 °C | 0 - 78 °C (Reflux) |

| Reaction Time | 1.5 hours | 1 - 16 hours |

| Reported Yield | Quantitative (~100%) | 66 - 100% |

| Product Appearance | Pale brown solid | White to light yellow crystalline solid[2] |

| Melting Point | 113-117 °C[1] | 114-117 °C[2] |

Visualization of Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined in the diagram below.

Caption: General experimental workflow for pyrazolone synthesis.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. CN106117144A - A kind of synthesis technique of high-purity Edaravone - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

CAS number 2749-59-9 physical and chemical data

An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazol-5(4H)-one (CAS 2749-59-9)

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 1,3-Dimethyl-1H-pyrazol-5(4H)-one, also known as 1,3-dimethyl-5-pyrazolone. This compound is a significant intermediate in the synthesis of various biologically active molecules.

Chemical Identity

| Identifier | Value |

| CAS Number | 2749-59-9[1][2] |

| IUPAC Name | 2,5-dimethyl-4H-pyrazol-3-one[3] |

| Synonyms | 2,4-Dihydro-2,5-dimethyl-3H-pyrazol-3-one, 1,3-Dimethyl-5-pyrazolinone, this compound[2] |

| Molecular Formula | C₅H₈N₂O[1][2][4] |

| Molecular Weight | 112.13 g/mol [1][2][4] |

| InChI Key | NDELSWXIAJLWOU-UHFFFAOYSA-N[5] |

| SMILES | CN1C(=O)CC(=N1)C[1] |

Physicochemical Properties

The physical and chemical data for 1,3-Dimethyl-1H-pyrazol-5(4H)-one are summarized below.

| Property | Value | Reference |

| Physical Appearance | White to light red to green crystalline powder | [3] |

| Melting Point | 116 - 121 °C | |

| Boiling Point | 151.7 °C | |

| Flash Point | 45.5 °C | |

| Solubility | Soluble in water, alcohol, and chloroform. Slightly soluble in benzene and xylene. Insoluble in petroleum ether. | [6] |

| Storage | Store at 2°C - 8°C in a cool, dark place. | |

| Purity | ≥98% | [1] |

Computational Data:

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 32.67 Ų | [1] |

| logP | 0.2244 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 0 | [1] |

Experimental Protocols

Synthesis

The most common and classical method for synthesizing 1,3-Dimethyl-1H-pyrazol-5(4H)-one is through the cyclocondensation reaction of methyl hydrazine with ethyl acetoacetate.[3][7]

Reaction: Methyl hydrazine + Ethyl acetoacetate → 1,3-Dimethyl-1H-pyrazol-5(4H)-one + Ethanol + Water

General Protocol:

-

Methyl hydrazine is reacted with ethyl acetoacetate, often in a solvent such as ethanol or methanol.

-

The reaction mixture is typically heated under reflux for a period of 1 to 16 hours.[7]

-

The reaction can also be performed under solvent-free conditions.[7]

-

Upon completion, the product is isolated, often by cooling the reaction mixture to induce crystallization, followed by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as isopropanol.[6]

A variety of catalysts can be employed to improve reaction efficiency, including ionic liquids.[5]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a robust method for the determination and quantification of 1,3-Dimethyl-1H-pyrazol-5(4H)-one.[6]

Typical HPLC Conditions: [6]

-

Column: C18 column (e.g., 250.0 mm × 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of methanol and water.

-

Detector: Diode-Array Detector (DAD) at a wavelength of 242 nm.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 35 °C.

This method has been shown to provide good separation and linearity for the quantification of the compound.[6]

Applications and Biological Significance

1,3-Dimethyl-1H-pyrazol-5(4H)-one is a versatile building block in organic synthesis, particularly for the preparation of dyes and pharmaceuticals.[8] Its derivatives have shown a wide range of pharmacological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties.[9] It also serves as an important intermediate in the synthesis of agrochemicals like pesticides and herbicides.[9] In analytical chemistry, it is utilized in spectrophotometric methods for the determination of metal ions.[8]

Visualizations

Synthetic Pathway and Applications

The following diagram illustrates the primary synthetic route to 1,3-Dimethyl-1H-pyrazol-5(4H)-one and its subsequent use as a precursor for various classes of biologically active compounds.

Caption: Synthetic pathway and applications of 1,3-Dimethyl-1H-pyrazol-5(4H)-one.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. Buy this compound | 2749-59-9 [smolecule.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 2749-59-9 | Benchchem [benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. ias.ac.in [ias.ac.in]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

biological activity of pyrazolone scaffold in medicinal chemistry

An In-depth Technical Guide to the Biological Activity of the Pyrazolone Scaffold in Medicinal Chemistry

For: Researchers, Scientists, and Drug Development Professionals

The pyrazolone scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, is a cornerstone in medicinal chemistry.[1] First synthesized in 1883 by Ludwig Knorr, its derivatives have led to some of the earliest synthetic pharmaceuticals, such as the analgesic and antipyretic agent Antipyrine.[1][2][3] The structural versatility and favorable physicochemical properties of the pyrazolone nucleus have enabled the development of a vast library of compounds with a broad spectrum of pharmacological activities.[4][5] This scaffold is present in numerous FDA-approved drugs, highlighting its therapeutic significance.[4][6][7]

This technical guide provides a comprehensive overview of the diverse biological activities of pyrazolone derivatives, focusing on their applications as anti-inflammatory, anticancer, neuroprotective, and antimicrobial agents. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support drug discovery and development efforts.

Anti-inflammatory Activity

Pyrazolone derivatives are renowned for their potent anti-inflammatory effects, which are primarily attributed to their ability to modulate key enzymatic pathways in the inflammatory cascade.[5] Many established non-steroidal anti-inflammatory drugs (NSAIDs) are based on this scaffold.[8]

Mechanisms of Action

The anti-inflammatory action of pyrazolones is multi-faceted, involving the inhibition of several key enzymes and signaling pathways:

-

Cyclooxygenase (COX) Inhibition: A primary mechanism is the inhibition of COX enzymes (COX-1 and COX-2), which blocks the biosynthesis of prostaglandins (PGs), key mediators of pain and inflammation.[9][10] Many modern derivatives are designed for selective COX-2 inhibition to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[9][11]

-

5-Lipoxygenase (5-LOX) Inhibition: Some derivatives exhibit dual inhibition of both COX and 5-LOX, blocking the production of both prostaglandins and leukotrienes, another class of inflammatory mediators.[9][12] This dual-action profile can offer broader anti-inflammatory efficacy.

-

Cytokine Modulation: Pyrazolones can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[9][13]

-

NF-κB Pathway Suppression: A key mechanism for cytokine modulation is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[9][14]

Quantitative Data: Anti-inflammatory Activity

| Compound Class | Target | Assay | IC50 / Activity | Reference |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | Enzyme Inhibition | 0.02 µM | [9] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 | Enzyme Inhibition | 4.5 µM | [9] |

| Pyrazole Analog | 5-LOX | Enzyme Inhibition | 0.08 µM | [9] |

| Pyrazole Analog | IL-6 | LPS-stimulated RAW 264.7 | 85% reduction at 5 µM | [9] |

| Phenyl-pyrazolone (5h) | Inflammation | Croton oil ear test (mice) | Edema reduction similar to indomethacin | [15] |

| Pyrazole Derivative (6g) | IL-6 Expression | LPS-stimulated BV2 microglia | 9.562 µM | [13][16] |

| Pyrazolone Derivatives (3f, 3h, 3l, 3p) | COX-2 | Enzyme Inhibition | Excellent selectivity index | [12] |

| Pyrazolone Derivatives (3f, 3h, 3l, 3p) | 5-LOX | Enzyme Inhibition | Potent activity | [12] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats This is a standard in vivo model to assess acute anti-inflammatory activity.[9][12]

-

Animal Model: Wistar or Sprague-Dawley rats are used.

-

Procedure: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of the rats.

-

Treatment: The test compounds (e.g., pyrazolone derivatives at 10 mg/kg) or a standard drug (e.g., indomethacin) are administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.[9]

-

Measurement: The paw volume is measured using a plethysmometer at baseline and at specified time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group. A 65-80% reduction in edema is considered significant.[9]

In Vitro COX-1/COX-2 Inhibition Assay This assay determines the inhibitory activity and selectivity of compounds against COX isoforms.

-

Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are commonly used.

-

Procedure: The test compound is pre-incubated with the enzyme in a reaction buffer.

-

Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction, which produces prostaglandin E2 (PGE2).

-

Quantification: The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit.

-

Analysis: The IC50 value (the concentration of the compound required to inhibit 50% of the enzyme activity) is calculated. The COX-2 selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

Anticancer Activity

The pyrazolone scaffold is a privileged structure in the design of anticancer agents, with derivatives showing efficacy against a wide range of human cancer cell lines.[4][17][18]

Mechanisms of Action

Pyrazolone derivatives exert their antiproliferative effects by targeting various hallmarks of cancer:

-

Kinase Inhibition: Many pyrazolones act as inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and BRAF.[18][19][20]

-

Cell Cycle Arrest: Compounds can induce cell cycle arrest, often in the G1 or G2/M phase, by downregulating key cell cycle proteins like cyclins and CDKs.[18]

-

Induction of Apoptosis: Pyrazolones can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspases.[17]

-

DNA Intercalation: Some derivatives have shown the ability to bind to DNA, interfering with replication and transcription processes.[20]

Quantitative Data: Anticancer Activity

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Pyrazolone (P7) | A549, NCI-H522 | Non-Small Cell Lung | Low IC50, less cytotoxic to non-cancerous cells | [19] |

| Pyrazole-benzamide | MCF-7 | Breast | 5.8 | [17] |

| Pyrazole-benzamide | A549 | Lung | 8.0 | [17] |

| Pyrazole-benzamide | HeLa | Cervical | 9.8 | [17] |

| Indole-Pyrazole (33) | HCT116, MCF7, HepG2, A549 | Colon, Breast, Liver, Lung | < 23.7 | [20] |

| Indole-Pyrazole (33) | CDK2 | (Enzyme Target) | 0.074 | [20] |

| Polysubstituted Pyrazole (59) | HepG2 | Liver | 2.0 | [20] |

| Pyrazole-acrylate (136b) | MCF-7 | Breast | 1.764 | [21] |

| Pyrazole-acrylate (136b) | A549 | Lung | 1.962 | [21] |

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity This is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa) are seeded in 96-well plates and allowed to adhere overnight.[20][21]

-

Treatment: Cells are treated with various concentrations of the pyrazolone compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Neuroprotective Activity

Pyrazolone derivatives have emerged as promising agents for the treatment of neurodegenerative diseases and seizure disorders.[2][22] The FDA-approved drug Edaravone, a pyrazolone derivative, is used to treat amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[19][23]

Mechanisms of Action

The neuroprotective effects of pyrazolones are linked to their ability to combat oxidative stress and neuroinflammation.

-

Antioxidant Activity: Pyrazolones act as potent free radical scavengers, neutralizing reactive oxygen species (ROS). This antioxidant capacity is attributed to their ability to donate a proton to neutralize free radicals.[2][22] They can also enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[22]

-

Anti-neuroinflammatory Activity: By inhibiting the NF-κB/TNF-α pathway, pyrazolone derivatives can significantly reduce the expression of pro-inflammatory mediators in the central nervous system, ameliorating neuroinflammation which is a key factor in many neurological disorders.[2][14]

Quantitative Data: Neuroprotective & Antioxidant Activity

| Compound | Model / Assay | Dose | Effect | Reference |

| Compound Ic | Carrageenan-induced paw edema | 20 mg/kg | Best anti-inflammatory effect | [2] |

| Compound Ic | PTZ-induced seizures | - | Ameliorated seizures, oxidative stress | [2][14] |

| Compound Ic | ELISA / Western Blot | - | Inhibited TNF-α and NF-κB expression | [2][14] |

| Compound C4 | Paraquat-induced oxidative stress (Drosophila) | - | Significant antioxidant and neuroprotective activity | [22] |

| Pyrazole Analog | DPPH Assay | - | IC50 = 10 µM | [9] |

Experimental Protocols

DPPH Free Radical Scavenging Assay This in vitro assay measures the antioxidant potential of a compound.[2][22]

-

Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in methanol.

-

Reaction: The test compound is added to the DPPH solution at various concentrations.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured spectrophotometrically (e.g., at 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical by the test compound.

-

Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value is determined. Vitamin C or another known antioxidant is used as a positive control.[2]

Western Blot Analysis for NF-κB and TNF-α This technique is used to detect and quantify specific proteins in tissue samples from in vivo studies.[2][14]

-

Sample Preparation: Brain tissue homogenates are prepared from control and treated animal groups.

-

Protein Extraction & Quantification: Total protein is extracted, and the concentration is determined using a method like the Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phosphorylated NF-κB, TNF-α).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Antimicrobial Activity

Pyrazolone derivatives exhibit a broad spectrum of activity against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria and fungi.[24][25][26]

Mechanisms of Action

The exact mechanisms of antimicrobial action are varied and not always fully elucidated but are thought to involve:

-

Enzyme Inhibition: Interference with essential microbial enzymes.

-

Cell Wall Synthesis Disruption: Inhibition of peptidoglycan synthesis, compromising the integrity of the bacterial cell wall.

-

DNA/RNA Synthesis Inhibition: Binding to microbial DNA or enzymes involved in nucleic acid replication.

Quantitative Data: Antimicrobial Activity

| Compound | Organism | Assay | MIC (mg/mL) | MBC (mg/mL) | Reference |

| PhPzO | Bacillus subtilis | Broth Dilution | 0.625 | 2.5 | [25] |

| MePzO | Bacillus subtilis | Broth Dilution | 1.25 | 5 | [25] |

| MePzO | Staphylococcus aureus | Broth Dilution | - | 5 | [25] |

| PrPzO | Escherichia coli | Broth Dilution | 1.25 | >10 | [25] |

| PYR-2 | S. aureus, E. coli | - | Active | - | [24] |

| PYR-4 | S. aureus, E. coli | - | Active | - | [24] |

| PYR-2 | Brine Shrimp Bioassay | LC50 | 375.83 µg/mL | - | [24] |

| PYR-4 | Brine Shrimp Bioassay | LC50 | 345.15 µg/mL | - | [24] |

Experimental Protocols

Agar Well Diffusion Method This is a common method for screening the antimicrobial activity of compounds.[25][26]

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared, sterilized, and poured into Petri plates.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

-

Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well. A solvent control and a standard antibiotic (e.g., tetracycline) are also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) This method determines the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism (MIC) or kill it (MBC).[25]

-

Serial Dilution: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., nutrient broth) in a series of test tubes or a 96-well microtiter plate.

-

Inoculation: Each tube or well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The tubes/plates are incubated under appropriate conditions.

-

MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible turbidity (growth).

-

MBC Determination: To determine the MBC, an aliquot from each tube/well showing no growth is subcultured onto fresh, antibiotic-free solid agar medium. The plates are incubated, and the MBC is the lowest concentration that prevents any microbial growth on the solid medium.

Conclusion

The pyrazolone scaffold remains a highly "privileged" and productive framework in medicinal chemistry. Its derivatives have demonstrated a remarkable diversity of biological activities, leading to the development of clinically successful drugs for treating inflammation, cancer, and neurological disorders. The ongoing exploration of structure-activity relationships, coupled with modern drug design strategies like molecular docking and QSAR, continues to uncover novel pyrazolone-based candidates with enhanced potency and selectivity.[27][28][29] The extensive data and established experimental protocols outlined in this guide provide a solid foundation for researchers aiming to further exploit the therapeutic potential of this versatile heterocyclic system.

References

- 1. Pyrazolone - Wikipedia [en.wikipedia.org]

- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. msjonline.org [msjonline.org]

- 12. Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice [ijbms.mums.ac.ir]

- 15. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. srrjournals.com [srrjournals.com]

- 18. scispace.com [scispace.com]

- 19. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 22. sdbindex.com [sdbindex.com]

- 23. Synthesis and evaluation of pyrazolone compounds as SARS-coronavirus 3C-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. orientjchem.org [orientjchem.org]

- 25. In vitro antimicrobial evaluation of pyrazolone derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 26. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

The Core Mechanism of Pyrazolone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyrazolone derivatives, a class of heterocyclic organic compounds, have long been a cornerstone in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide delves into the core mechanisms of action underlying their therapeutic effects, with a particular focus on their well-established anti-inflammatory properties. By synthesizing data from numerous studies, this document provides a comprehensive overview of the key signaling pathways modulated by these compounds, detailed experimental protocols for their evaluation, and a summary of quantitative data to facilitate comparative analysis.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism by which pyrazolone derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. Many pyrazolone derivatives have been shown to be potent inhibitors of both COX isoforms, with some exhibiting selectivity for COX-2, which is preferentially expressed at sites of inflammation.[1][2]

Quantitative Data: COX Inhibition by Pyrazolone Derivatives

The inhibitory potency of various pyrazolone derivatives against COX-1 and COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of a compound's preference for inhibiting COX-2 over COX-1. A higher SI value is desirable as it suggests a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| Celecoxib (Reference) | >100 | 0.04 | >2500 | [1] |

| 3,5-diarylpyrazole analog | Not specified | 0.01 | Not specified | [1] |

| Pyrazole-thiazole hybrid | Not specified | 0.03 | Not specified | [1] |

| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [1] |

| Bipyrazole analog | Not specified | 0.72 | Not specified | [2] |

| Phenyl-substituted pyrazole | Not specified | 11.6 (4-chlorophenylamino) | Not specified | [2] |

| Phenyl-substituted pyrazoline | Not specified | 8.5 (methylsulfanyl) | Not specified | [2] |

| Triarylpyrazole (4-methoxy) | Not specified | 0.74 | Not specified | [2] |

| Benzothiophen-2-yl pyrazole | Not specified | High selectivity | 344.56 | [2] |

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric Method)

This protocol outlines a common method for determining the COX inhibitory activity of pyrazolone derivatives.

Objective: To determine the IC50 values of test compounds against ovine or human COX-1 and COX-2.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

COX Probe (a fluorogenic substrate)

-

COX Cofactor solution

-

Arachidonic acid (substrate)

-

Test pyrazolone derivatives dissolved in DMSO

-

Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well opaque microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to standard laboratory procedures. This includes diluting enzymes, cofactors, and the probe to their optimal working concentrations in the assay buffer.

-

Compound Dilution: Prepare a series of dilutions of the test pyrazolone derivatives in DMSO.

-

Assay Reaction Setup: a. In a 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe to each well. b. Add the diluted test compounds to their respective wells. Include control wells with DMSO only (for total enzyme activity) and wells with reference inhibitors. c. Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

-

Pre-incubation: Incubate the plate at 37°C for approximately 10 minutes to allow the inhibitors to interact with the enzymes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

-

Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a defined period. The rate of increase in fluorescence is proportional to COX activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Caption: Inhibition of COX-1 and COX-2 by pyrazolone derivatives.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In an inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and initiate the transcription of its target genes. Several studies have demonstrated that pyrazolone derivatives can inhibit the activation of the NF-κB pathway, thereby downregulating the expression of inflammatory mediators.[3]

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Activation

This protocol details the steps for analyzing the effect of pyrazolone derivatives on the NF-κB pathway using Western blotting.

Objective: To determine the effect of pyrazolone derivatives on the expression and phosphorylation of key proteins in the NF-κB pathway (e.g., p-p65, IκBα).

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

Pyrazolone test compounds

-

Lipopolysaccharide (LPS) for stimulation

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Pre-treat the cells with various concentrations of the pyrazolone derivative for a specified time (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL) for an appropriate duration (e.g., 30 minutes for IκBα degradation, 1-2 hours for p65 phosphorylation).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total protein (e.g., total p65) or a housekeeping protein (e.g., β-actin).

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Caption: Inhibition of the NF-κB signaling pathway by pyrazolone derivatives.

Involvement of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. The p38 MAPK pathway, in particular, is strongly associated with the inflammatory response. Activation of p38 MAPK leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6. Some pyrazolone derivatives have been shown to modulate the MAPK pathway, although the exact mechanisms and the full range of effects are still under investigation.[4]

Experimental Protocol: Western Blot Analysis of p38 MAPK Phosphorylation

This protocol provides a method to assess the effect of pyrazolone derivatives on the activation of the p38 MAPK pathway.

Objective: To determine the effect of pyrazolone derivatives on the phosphorylation of p38 MAPK.

Materials:

-

Cell line (e.g., THP-1 monocytes)

-

Cell culture medium and supplements

-

Pyrazolone test compounds

-

Stimulant (e.g., Anisomycin or LPS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer

-

Primary antibodies (anti-phospho-p38, anti-total-p38)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Grow cells to the desired density. Pre-treat with pyrazolone derivatives for a specified time before stimulating with an appropriate agonist to activate the p38 MAPK pathway.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Protein Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with the anti-phospho-p38 primary antibody. Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an ECL substrate.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK for normalization.

-

Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated p38 to total p38 to determine the effect of the pyrazolone derivatives on p38 activation.

Caption: Potential modulation of the p38 MAPK signaling pathway by pyrazolone derivatives.

Conclusion

The therapeutic potential of pyrazolone derivatives, particularly in the context of inflammation, is underpinned by their ability to interact with multiple key signaling pathways. Their well-documented inhibition of COX enzymes, coupled with their emerging roles in the modulation of the NF-κB and MAPK signaling cascades, highlights the multifaceted nature of their mechanism of action. The experimental protocols and quantitative data presented in this guide provide a robust framework for the continued investigation and development of this important class of compounds. Future research should aim to further elucidate the precise molecular interactions of pyrazolone derivatives with their targets and to explore their potential in other therapeutic areas.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 1,3-Dimethyl-5-pyrazolone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Dimethyl-5-pyrazolone in organic solvents. While quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this document outlines its general solubility properties and provides detailed experimental protocols for determining its solubility profile. This allows researchers to generate precise data tailored to their specific applications.

Introduction to this compound

This compound is a five-membered heterocyclic compound containing two adjacent nitrogen atoms and a ketone group. It serves as a versatile intermediate in the synthesis of various pharmaceuticals and dyes. Understanding its solubility in different organic solvents is crucial for process development, purification, and formulation in these industries.

Qualitative Solubility Profile

General observations from various sources indicate that this compound is a white to off-white crystalline solid that is readily soluble in water and shows varying degrees of solubility in organic solvents. The available qualitative data is summarized in the table below.

| Solvent Classification | Solvent | Solubility |

| Halogenated | Chloroform | Slightly Soluble |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Esters | Ethyl Acetate | Slightly Soluble (solubility may be enhanced with sonication) |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The following are two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.

Isothermal Equilibrium Method (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility. It involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker or orbital incubator. Agitate the vials at a controlled temperature for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to match the equilibration temperature. Immediately filter the sample through a fine-pored (e.g., 0.45 µm) filter to remove any undissolved microparticles.

-

Quantification: Analyze the concentration of this compound in the filtered sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Gas Chromatography (GC).

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L, or mole fraction) based on the measured concentration and the volume of the solvent.

An In-Depth Spectroscopic Guide to 1,3-Dimethyl-5-pyrazolone for Researchers and Drug Development Professionals

An authoritative guide to the nuclear magnetic resonance (NMR) and infrared (IR) spectral properties of 1,3-Dimethyl-5-pyrazolone, a key heterocyclic scaffold in medicinal chemistry. This document provides a comprehensive analysis of its spectral data, detailed experimental protocols, and a structural-spectral correlation map to aid in its identification and characterization.

Introduction

This compound is a five-membered heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of pharmaceutical agents. Its derivatives have demonstrated a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. A thorough understanding of its structural and spectroscopic characteristics is paramount for researchers in drug discovery and development to ensure accurate identification, purity assessment, and to inform the synthesis of novel derivatives. This technical guide presents a detailed interpretation of the ¹H NMR, ¹³C NMR, and IR spectra of this compound, supported by tabulated data and standardized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR and IR spectra of this compound.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.23 | s | 2H | CH₂ (C4) |

| ~3.13 | s | 3H | N-CH₃ (N1) |

| ~2.15 | s | 3H | C-CH₃ (C3) |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~171.0 | C=O (C5) |

| ~156.0 | C=N (C3) |

| ~45.0 | CH₂ (C4) |

| ~34.0 | N-CH₃ (N1) |

| ~15.0 | C-CH₃ (C3) |

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 3000 | Medium | C-H stretch (aliphatic) |

| ~1670 | Strong | C=O stretch (amide) |

| ~1580 | Strong | C=N stretch |

| ~1400 - 1500 | Medium | CH₂/CH₃ bending |

Interpretation of Spectra

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by three distinct singlet signals, consistent with its molecular structure. The methylene protons (CH₂) at the C4 position are expected to appear as a singlet at approximately 3.23 ppm. The three protons of the methyl group attached to the nitrogen at position 1 (N-CH₃) resonate as a singlet around 3.13 ppm. The methyl group at the C3 position (C-CH₃) gives rise to a singlet at approximately 2.15 ppm. The absence of splitting for all signals is due to the lack of adjacent protons.

It is important to note that this compound can exist in tautomeric forms, although the keto form is generally predominant, especially in non-polar solvents. The presence of a singlet around 5.06 ppm in some reported data suggests the potential for an enol tautomer, where this signal would correspond to the vinyl proton at C4. Researchers should be mindful of the solvent and experimental conditions, which can influence the tautomeric equilibrium.

¹³C NMR Spectrum

The ¹³C NMR spectrum provides five distinct signals corresponding to the five carbon atoms in the this compound molecule. The carbonyl carbon (C=O) of the pyrazolone ring is the most deshielded, appearing at approximately 171.0 ppm. The carbon of the imine group (C=N) at C3 is observed around 156.0 ppm. The methylene carbon (CH₂) at C4 resonates at approximately 45.0 ppm. The methyl carbon attached to the nitrogen (N-CH₃) appears around 34.0 ppm, while the methyl carbon at C3 (C-CH₃) is found at a more upfield position, around 15.0 ppm.

IR Spectrum

The infrared spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed around 1670 cm⁻¹, which is indicative of the C=O stretching vibration of the cyclic amide (lactam). The C=N stretching vibration of the pyrazole ring gives rise to a strong band in the region of 1580 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and methylene groups are observed in the 2950-3000 cm⁻¹ range. Bending vibrations for the CH₂ and CH₃ groups are expected in the 1400-1500 cm⁻¹ region.

Structural-Spectral Correlation

The following diagram illustrates the logical relationship between the structure of this compound and its characteristic NMR and IR spectral features.

Caption: Correlation of this compound's structure with its key NMR and IR signals.

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra of this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), may be added.

-

Transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is generally required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of this compound with dry potassium bromide (KBr) in an agate mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument Setup and Data Acquisition:

-

Place the ATR accessory or the KBr pellet holder into the sample compartment of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample holder or pure KBr pellet.

-

Acquire the sample spectrum.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Conclusion

The spectroscopic data and interpretations presented in this guide provide a comprehensive reference for the characterization of this compound. The distinct signals in its ¹H NMR, ¹³C NMR, and IR spectra serve as reliable fingerprints for its identification and are directly correlated with its molecular structure. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality spectral data, which is essential for researchers and professionals engaged in the synthesis, analysis, and development of pyrazolone-based compounds.

The Pyrazolone Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals